H-1152 Dihydrochloride

Vue d'ensemble

Description

H-1152 Dihydrochloride is a chemical compound recognized for its specific inhibitory effects on Rho-kinases. The compound has been a subject of interest in diagnostic medicine and drug development due to its potential therapeutic applications. Research efforts have been directed towards understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of a novel PET probe, [11C]H-1152, specific for Rho-kinases, has been efficiently achieved through rapid Pd0-mediated C-[11C]methylation. This process utilized [11C]methyl iodide and a tributylstannyl precursor, demonstrating new potentials of a trifluoroacetyl (TFA) group as a tolerant protecting and facile deprotecting group of a secondary amine (Suzuki et al., 2012).

Applications De Recherche Scientifique

Recherche sur le Cancer

Le H-1152 Dihydrochloride a été utilisé dans la recherche sur le cancer pour étudier les effets de l'inhibition de la ROCK sur la dynamique des cellules cancéreuses. Il a été démontré qu'il affectait l'organisation du cytosquelette d'actine, ce qui a entraîné des modifications de la rigidité cellulaire et de la persistance migratoire dans les cellules cancéreuses géantes polyploïdes . Cela peut fournir des informations sur les métastases du cancer et les cibles thérapeutiques potentielles.

Neurosciences

En neurosciences, le this compound a été utilisé pour explorer la croissance des neurites. Il induit la déphosphorylation de la cofiline, favorisant l'extension des neurites dans les cellules PC-12 . Cette application est cruciale pour comprendre le développement neuronal et la régénération.

Études Cardiovasculaires

Les chercheurs ont appliqué le this compound dans des études cardiovasculaires pour étudier la tension endothéliale et son rôle dans les fuites microvasculaires. Ceci est particulièrement pertinent dans le contexte des réponses inflammatoires et des maladies vasculaires .

Gestion de la Douleur

Le composé s'est avéré prometteur dans la recherche sur la gestion de la douleur, en particulier dans le soulagement de la douleur neuropathique. En inhibant la ROCK, le this compound peut moduler les voies de la douleur, offrant une voie potentielle pour le développement de nouveaux analgésiques .

Migration Cellulaire et Morphogenèse

Le this compound est un outil indispensable pour étudier la migration cellulaire et la morphogenèse tissulaire. Il a été utilisé pour comprendre les forces qui sous-tendent la croissance orientée des jonctions pendant l'extension tissulaire, ce qui est fondamental pour la biologie du développement .

Études sur l'Apoptose

Dans la recherche sur l'apoptose, le this compound aide à examiner la fragmentation et la phagocytose des cellules apoptotiques. Son rôle dans la prévention de la fragmentation des cellules apoptotiques fournit des informations précieuses sur les mécanismes cellulaires de la mort cellulaire programmée .

Santé de la Reproduction

L'inhibiteur a été utilisé pour étudier les fonctions proérectiles chez des modèles animaux. Il démontre les effets potentiels de l'inhibition de la ROCK sur la physiologie érectile, ce qui pourrait conduire à des traitements de la dysfonction érectile .

Réponse Immunitaire

Enfin, le this compound a des applications en immunologie, en particulier dans l'étude des microclusters SLP-76 dans les cellules T. Il permet d'examiner la façon dont ces microclusters sont transportés dans les cellules, ce qui est crucial pour comprendre l'activation des cellules T et les réponses immunitaires .

Mécanisme D'action

Target of Action

H-1152 Dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK). It displays high selectivity over other protein kinases . The primary targets of this compound include ROCK2, PKA, PKC, PKG, Aurora A, and CaMK2 .

Mode of Action

This compound interacts with its targets by inhibiting their activity. The compound has a Ki value of 1.6 nM for ROCK, indicating a strong affinity for this target . The IC50 values for ROCK2, PKA, PKC, PKG, Aurora A, and CaMK2 are 0.0120 μM, 3.03 μM, 5.68 μM, 0.360 μM, 0.745 μM, and 0.180 μM, respectively . These values suggest that this compound can effectively inhibit these kinases at low concentrations.

Biochemical Pathways

The inhibition of ROCK and other kinases by this compound affects various biochemical pathways. For instance, the inhibition of ROCK can impact the regulation of smooth muscle contraction, cell motility, and cell proliferation . The specific effects on these pathways depend on the particular kinase being inhibited and the cellular context.

Pharmacokinetics

It is known that the compound is membrane-permeable , which suggests it can readily cross cell membranes to reach its intracellular targets. The compound’s solubility in water and DMSO may also influence its bioavailability.

Result of Action

The inhibition of ROCK and other kinases by this compound can lead to various molecular and cellular effects. For example, it has been shown to inhibit sulprostone-induced contractions in guinea pig aorta . It also displays proerectile effects in rats , suggesting a potential role in the regulation of vascular tone and erectile function.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

H-1152 Dihydrochloride is known for its high selectivity and potency as a ROCK inhibitor. It exhibits a Ki value of 1.6 nM and an IC50 value of 12 nM for ROCK2 . The compound also interacts with other protein kinases, albeit with much weaker affinity. For instance, it has IC50 values of 3.03 μM for PKA, 5.68 μM for PKC, 0.360 μM for PKG, 0.745 μM for Aurora A, and 0.180 μM for CaMKII . These interactions highlight the compound’s specificity towards ROCK over other kinases.

Cellular Effects

This compound influences various cellular processes by inhibiting ROCK activity. This inhibition affects cell contraction, motility, and proliferation. For example, it prevents the phosphorylation of MARCKS in cells stimulated by lysophosphatidic acid and inhibits EP3-stimulated nitric oxide formation . Additionally, this compound has been shown to prevent the fragmentation of apoptotic cells and relieve neuropathic pain . These effects underscore the compound’s role in modulating cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MYPT1 and LIMK, which are involved in actin cytoskeleton organization and cell contraction . The compound’s high selectivity for ROCK over other kinases ensures that its effects are primarily mediated through ROCK inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Long-term studies have shown that this compound maintains its inhibitory effects on ROCK activity, although its potency may decrease slightly over extended periods. Additionally, the compound’s degradation products have not been found to exhibit significant biological activity, ensuring that its effects are primarily due to the intact compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ROCK activity without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to ROCK signaling. It inhibits the phosphorylation of downstream targets such as MYPT1 and LIMK, which are critical for actin cytoskeleton organization . The compound’s interactions with other kinases, although weaker, suggest that it may also influence other signaling pathways, albeit to a lesser extent.

Transport and Distribution

This compound is a cell-permeable compound, allowing it to effectively enter cells and inhibit ROCK activity . The compound’s distribution within cells and tissues is facilitated by its interactions with transporters and binding proteins. These interactions ensure that this compound is localized to areas where ROCK activity is prevalent, thereby maximizing its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ROCK and other kinases . The compound’s ability to inhibit ROCK activity in specific cellular compartments underscores its role in modulating localized cellular processes. Additionally, this compound’s interactions with other kinases suggest that it may also influence signaling pathways in other subcellular compartments, although to a lesser extent.

Propriétés

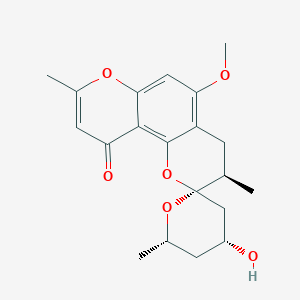

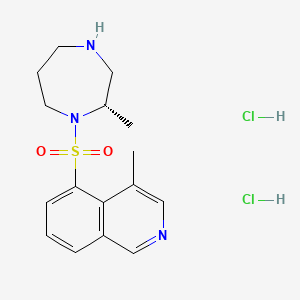

IUPAC Name |

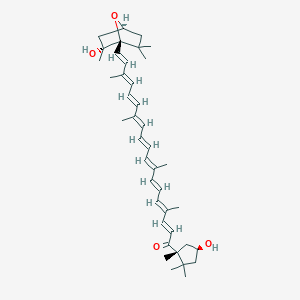

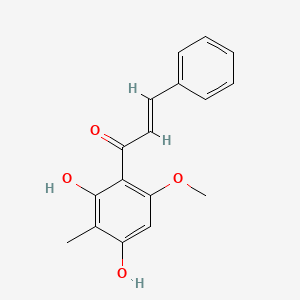

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOPDSJOLUQULZ-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880075 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871543-07-6, 451462-58-1 | |

| Record name | H 1152 dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.